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These application notes provide a detailed overview of the likely protocols for adverse event

(AE) reporting within the Glycemia Reduction Approaches in Diabetes: A Comparative

Effectiveness (GRADE) study. While the complete, standalone adverse event reporting protocol

for the GRADE study is not publicly available, this document synthesizes information from

publications related to the study and established best practices for federally funded clinical

trials to present a comprehensive guide.

Introduction to Adverse Event Monitoring in the
GRADE Study
The GRADE study was a large-scale, long-term clinical trial comparing four commonly used

glucose-lowering medications in patients with type 2 diabetes who were already taking

metformin.[1] Given the scale and duration of the study, a robust system for identifying,

documenting, grading, and reporting adverse events was essential to ensure participant safety

and data integrity. The monitoring of adverse events in a study of this nature is overseen by a

Data and Safety Monitoring Board (DSMB), an independent group of experts who periodically

review the accumulated data.[2][3]
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Adverse events in a clinical trial are categorized based on their severity, seriousness, and

relationship to the investigational product.

2.1. Severity Grading

The severity of an AE is a measure of its intensity. A common grading scale, such as the one

developed by the National Cancer Institute, is often adapted for use in clinical trials.[4]

Grade Severity Description

1 Mild

Asymptomatic or mild

symptoms; clinical or

diagnostic observations only;

intervention not indicated.[4]

2 Moderate

Minimal, local, or noninvasive

intervention indicated; limiting

age-appropriate instrumental

activities of daily living (ADLs).

[4]

3 Severe

Medically significant but not

immediately life-threatening;

hospitalization or prolongation

of hospitalization indicated;

disabling; limiting self-care

ADLs.[4]

4 Life-Threatening

Life-threatening

consequences; urgent

intervention indicated.[4]

5 Death Death related to AE.[4]

2.2. Seriousness Criteria

An adverse event is classified as serious (SAE) if it meets one or more of the following criteria,

regardless of its severity grade:[5]
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Results in death

Is life-threatening

Requires inpatient hospitalization or prolongation of existing hospitalization

Results in persistent or significant disability/incapacity

Is a congenital anomaly/birth defect

Is an important medical event that may jeopardize the patient or require medical or surgical

intervention to prevent one of the other outcomes listed above

It is important to note that "severe" and "serious" are not synonymous. A severe headache

(Grade 3) may not be serious, while a non-severe event that leads to hospitalization is

considered serious.[4]

2.3. Causality Assessment

The relationship of the adverse event to the study drug is assessed by the investigator.

Common categories for causality include:

Related: There is a reasonable possibility that the AE may be related to the study product.[6]

Not Related: There is not a reasonable possibility that the AE is related to the study product.

An alternative etiology should be provided.[6]

Quantitative Summary of Reported Adverse Events
in the GRADE Study
The following tables summarize the key adverse event data that have been published from the

GRADE study.

Table 1: Severe Hypoglycemia[7]
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Treatment Group Rate of Severe Hypoglycemia

Sitagliptin 0.7%

Glimepiride 2.2%

Table 2: Cardiovascular Outcomes[8]

Outcome
Liraglutide vs. Other Groups Combined
(Hazard Ratio)

Any Cardiovascular Disease 0.71 (95% CI, 0.56–0.90)

MACE (Major Adverse Cardiovascular Events) includes nonfatal myocardial infarction, nonfatal

stroke, or death from cardiovascular causes. The GRADE study found no significant

differences among the four treatment groups for MACE.[7]

Table 3: Mortality[9]

Cause of Death Percentage of Total Deaths

Cardiovascular 38.6%

Cancer 26.8%

There were no significant differences in mortality rates between the treatment groups.[9]

Experimental Protocols for Adverse Event Reporting
The following protocols describe the likely step-by-step process for adverse event reporting in

the GRADE study, based on standard clinical trial practices.

4.1. Protocol for Identification and Documentation of Adverse Events

AE Detection: Adverse events are identified through participant self-reporting, clinical

observation, and review of laboratory or diagnostic test results at each study visit.[6]
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Source Documentation: All AEs, regardless of severity, seriousness, or perceived

relationship to the study drug, are recorded in the participant's source documents by the

clinical site staff.[6]

Case Report Form (CRF) Entry: Details of the AE are transcribed from the source

documents into the study's electronic Case Report Form (eCRF). This includes the AE term,

onset and resolution dates, severity grade, assessment of causality, and any action taken.[6]

For the GRADE study, participant-reported symptoms and adverse events were collected on

a "SYMPTOM form" at all follow-up visits.[1]

4.2. Protocol for Reporting Serious Adverse Events (SAEs)

Immediate Notification: Upon becoming aware of an SAE, the site investigator or designee

must report it to the study's coordinating center and the sponsor (in this case, the NIDDK)

within 24 hours.[5]

SAE Report Form Completion: A detailed SAE report form is completed and submitted to the

coordinating center. This form includes a narrative of the event and any relevant supporting

documentation.

DSMB and IRB Reporting: The coordinating center is responsible for reporting the SAE to

the Data and Safety Monitoring Board (DSMB) and all relevant Institutional Review Boards

(IRBs) according to their specific reporting timelines.

Regulatory Reporting: If the SAE is unexpected and judged to be related to the study drug (a

Suspected Unexpected Serious Adverse Reaction, or SUSAR), the sponsor is required to

report it to the Food and Drug Administration (FDA).[5]

Visualizing the Adverse Event Reporting Workflow
The following diagrams illustrate the logical flow of adverse event reporting and the signaling

pathway for SAEs.

Caption: Workflow for Adverse Event Reporting in a Clinical Trial.
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Report to Coordinating Center (within 24 hours)

Coordinating Center Reviews and Processes SAE Report

Report to DSMB and IRB Report to FDA (if SUSAR)

DSMB Reviews Safety Data IRB Reviews and Acknowledges Potential Regulatory Action
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Caption: Signaling Pathway for Serious Adverse Event Reporting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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